BenchChemオンラインストアへようこそ!

2,3-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

positional isomer pharmacology structure-activity relationship sulfonamide substitution pattern

2,3-Dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide (CAS 921097-86-1) is a synthetic sulfonamide derivative with the molecular formula C₁₇H₁₃Cl₂N₃O₃S and a molecular weight of 410.3 g/mol. The molecule contains a 2,3-dichlorobenzenesulfonamide core tethered via an aniline linker to a 6-methoxypyridazine ring.

Molecular Formula C17H13Cl2N3O3S
Molecular Weight 410.27
CAS No. 921097-86-1
Cat. No. B2796311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide
CAS921097-86-1
Molecular FormulaC17H13Cl2N3O3S
Molecular Weight410.27
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C17H13Cl2N3O3S/c1-25-16-9-8-14(20-21-16)11-4-2-5-12(10-11)22-26(23,24)15-7-3-6-13(18)17(15)19/h2-10,22H,1H3
InChIKeyHZODQTLIAGFZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide (CAS 921097-86-1): Structural Identity and Procurement Baseline


2,3-Dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide (CAS 921097-86-1) is a synthetic sulfonamide derivative with the molecular formula C₁₇H₁₃Cl₂N₃O₃S and a molecular weight of 410.3 g/mol . The molecule contains a 2,3-dichlorobenzenesulfonamide core tethered via an aniline linker to a 6-methoxypyridazine ring. This structural architecture places it within the broader class of pyridazine-containing benzenesulfonamides, a family investigated for carbonic anhydrase inhibition [1] and chloride channel modulation [2]. The specific 2,3-dichloro substitution pattern on the phenylsulfonamide ring distinguishes it from its 2,5-dichloro and 3,4-dichloro positional isomers, which can exhibit divergent target-binding profiles and pharmacokinetic behaviors .

Why 2,3-Dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide Cannot Be Replaced by Generic In-Class Analogs


Within the pyridazine-benzenesulfonamide chemotype, the position of chlorine substitution on the sulfonamide-bearing phenyl ring is a critical determinant of biological activity. The 2,3-dichloro arrangement on CAS 921097-86-1 produces a unique steric and electronic environment that governs sulfonamide NH acidity, hydrogen-bonding geometry, and conformational preference at the target binding site . Class-level evidence from structurally related benzenesulfonamides demonstrates that even a single chlorine positional shift (e.g., 2,3- vs. 2,5- vs. 3,4-dichloro) can alter hCA IX inhibitory potency by an order of magnitude or more [1]. Furthermore, the 6-methoxypyridazine moiety engaged via a meta-aniline linkage is essential for maintaining the coplanarity required for effective chloride channel pore blockade, as taught in the pyridazine sulfonamide patent family [2]. Generic interchange with an unsubstituted benzenesulfonamide, a mono-chloro analog, or a regioisomeric dichloro variant would introduce unpredictable changes in potency, isoform selectivity, and cellular permeability, rendering experimental or procurement substitution scientifically unsound without direct comparative validation.

Quantitative Evidence Guide: Differentiation of 2,3-Dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide (CAS 921097-86-1) from Close Analogs


Chlorine Positional Isomer Differentiation: 2,3-Dichloro vs. 3,4-Dichloro Substitution on Benzenesulfonamide Core

The 2,3-dichloro substitution pattern on CAS 921097-86-1 places chlorine atoms at the ortho and meta positions relative to the sulfonamide group, whereas the closest positional analog, 3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide (CAS 922662-66-6), positions chlorines at the meta and para positions [1]. In the broader benzenesulfonamide carbonic anhydrase inhibitor class, shifting chlorine from the 2,3- to the 3,4- positions has been shown to alter the CA inhibition Ki by approximately 3- to 8-fold for membrane-bound isoform hCA IX, as measured via stopped-flow CO₂ hydration assays [2]. This positional effect arises because the ortho-chlorine in the 2,3-isomer imposes a torsional constraint on the sulfonamide NH bond, influencing the zinc-binding geometry at the CA active site differently than the para-chlorine in the 3,4-isomer. Direct quantitative data for CAS 921097-86-1 versus CAS 922662-66-6 are not yet available in the peer-reviewed literature; the differential potency range cited is a class-level inference from closely related pyridazine-containing benzenesulfonamide pairs evaluated in the same assay system [2].

positional isomer pharmacology structure-activity relationship sulfonamide substitution pattern

Class-Level hCA IX Inhibition Potency: Pyridazine-Benzenesulfonamide Scaffold vs. Unsubstituted Benzenesulfonamide Baseline

CAS 921097-86-1 contains a 6-methoxypyridazine moiety appended to the benzenesulfonamide core via a meta-aniline linker. In the 2019 study by Krasavin et al., an expanded set of pyridazine-containing benzenesulfonamides was systematically evaluated against four human carbonic anhydrase isoforms (hCA I, II, IX, XII) [1]. The study revealed a pronounced and consistent inhibition trend toward the tumor-associated membrane-bound isoform hCA IX, with the most potent pyridazine-benzenesulfonamide congeners achieving Ki values in the low nanomolar range (Ki < 100 nM for hCA IX), representing >10-fold selectivity over the ubiquitous cytosolic isoform hCA II [1]. In contrast, simple unsubstituted benzenesulfonamide (C₆H₅SO₂NH₂) exhibits millimolar Ki values against hCA IX (Ki ≈ 10-20 mM), providing a baseline differentiation of approximately 5-6 orders of magnitude in potency attributable to the pyridazine-aryl substitution [2]. While CAS 921097-86-1 was not among the specific compounds individually tabulated in the Krasavin et al. paper, its core scaffold topology is structurally congruent with the most active members of the series, supporting the inference that the pyridazine-benzenesulfonamide architecture is a validated pharmacophore for potent hCA IX engagement.

carbonic anhydrase IX tumor-associated carbonic anhydrase sulfonamide pharmacophore

CFTR Chloride Channel Modulation: Pyridazine Sulfonamide Structural Determinants for Ion Transport Inhibition

Patent US20110288093 (and its PCT counterpart WO2010123822A1) discloses pyridazine sulfonamide derivatives as inhibitors of chloride ion transport across cell membranes expressing CFTR protein and calcium-activated chloride channels (CaCC) [1]. The patent teaches that compounds conforming to the general structure N-{3-[6-(substituted)pyridazin-3-yl]phenyl}arylsulfonamide—the exact scaffold of CAS 921097-86-1—exhibit chloride channel blocking activity [1]. Within the patent's structure-activity landscape, the presence of electron-withdrawing substituents (such as chlorine atoms) on the arylsulfonamide ring is identified as a potency-enhancing feature for chloride transport inhibition. The 2,3-dichloro substitution pattern on CAS 921097-86-1 provides two ortho/meta electron-withdrawing groups, creating a distinct electronic profile compared to mono-chloro or non-chlorinated analogs. Compound-specific IC₅₀ values for CAS 921097-86-1 against CFTR-mediated chloride currents are not publicly disclosed in the patent; however, structurally related N-{3-[6-(dialkylamino)pyridazin-3-yl]phenyl}arylsulfonamide derivatives within the same patent family demonstrate IC₅₀ values in the low micromolar range (1-10 µM) in halide-sensitive YFP fluorescence quenching assays in CFTR-expressing cells [1].

CFTR inhibition chloride channel secretory diarrhea ion transport modulator

Antiproliferative Selectivity in Cancer vs. Normal Cells: Class-Level Evidence for Pyridazine-Benzenesulfonamides

The Krasavin et al. 2019 study evaluated the antiproliferative effects of pyridazine-containing benzenesulfonamides at a single concentration of 50 µM against PANC-1 (pancreatic cancer) and ARPE-19 (normal retinal pigment epithelium) cells [1]. From the library, eight compounds displayed selective growth inhibition toward cancer cells over normal cells. Two lead compounds were further profiled in full concentration-response mode against ARPE-19, PANC-1, and SK-MEL-2 (melanoma) lines, with one compound demonstrating selective cytotoxicity against pancreatic cancer cells and the other preferentially targeting melanoma cells [1]. Importantly, the study demonstrated that the antiproliferative selectivity tracked with hCA IX inhibitory potency and was most pronounced under hypoxic conditions designed to model the tumor microenvironment [1]. CAS 921097-86-1, by virtue of its pyridazine-benzenesulfonamide core with electron-withdrawing 2,3-dichloro substitution, belongs to the structural class that produced these selective anticancer profiles. Without compound-specific antiproliferative data for CAS 921097-86-1, the selective cytotoxicity of this exact compound remains unvalidated; however, the class-level precedent establishes the scaffold's capacity for tumor-selective growth inhibition.

anticancer sulfonamide PANC-1 SK-MEL-2 selective cytotoxicity hypoxic tumor microenvironment

Recommended Research and Industrial Application Scenarios for 2,3-Dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide (CAS 921097-86-1)


Carbonic Anhydrase IX Inhibitor Screening and Probe Development in Oncology Research

CAS 921097-86-1 is most rationally deployed as a member of a focused pyridazine-benzenesulfonamide library for hCA IX inhibitor screening. Based on class-level evidence from Krasavin et al. (2019) demonstrating nanomolar hCA IX inhibition and tumor-selective antiproliferative activity for structurally related congeners [1], this compound can serve as a scaffold-validation tool or a starting point for medicinal chemistry optimization. Users should incorporate hCA IX (catalytic domain), hCA II (off-target control), and a panel of hypoxic cancer cell lines (PANC-1, SK-MEL-2) versus normal cells (ARPE-19) to establish compound-specific selectivity. The 2,3-dichloro substitution pattern provides a distinct SAR data point relative to the 3,4-dichloro isomer (CAS 922662-66-6) [2], enabling systematic mapping of chlorine positional effects on isoform selectivity.

CFTR-Dependent Secretory Diarrhea and Polycystic Kidney Disease Pharmacological Studies

The compound belongs to a patent-disclosed class of pyridazine sulfonamide derivatives claimed as chloride channel inhibitors targeting CFTR, CaCC, and VRAC [1]. For preclinical ion transport research, CAS 921097-86-1 can be evaluated in halide-sensitive YFP fluorescence quenching assays using CFTR-expressing epithelial cell lines (e.g., Fischer rat thyroid cells stably expressing human CFTR) or in Ussing chamber short-circuit current measurements on primary human bronchial epithelial cells. The 2,3-dichloro electron-withdrawing motif is expected to enhance channel-blocking potency relative to non-chlorinated analogs, though compound-specific IC₅₀ values must be experimentally determined given the absence of publicly disclosed data.

Positional Isomer SAR Studies for Sulfonamide Drug Design

CAS 921097-86-1 (2,3-dichloro isomer) together with its 2,5-dichloro and 3,4-dichloro (CAS 922662-66-6) regioisomers [1] constitute a matched molecular pair series for probing the impact of chlorine substitution topology on target engagement, metabolic stability, and permeability. This compound is suitable for comparative in vitro ADME profiling (microsomal stability, Caco-2 permeability) and target-based biochemical assays (hCA stopped-flow CO₂ hydration, CFTR flux assays) to quantify the contribution of ortho- vs. meta- vs. para-chlorine placement to the overall pharmacological profile.

Chemical Biology Probe for Pyridazine-Benzenesulfonamide Target Deconvolution

Given the dual potential of the pyridazine-benzenesulfonamide scaffold to engage carbonic anhydrases [1] and chloride channels [2], CAS 921097-86-1 may be employed as an affinity chromatography ligand or photoaffinity labeling probe for target identification studies. Its 2,3-dichloro substitution offers a distinct mass tag for LC-MS/MS-based proteomics workflows, enabling discrimination from endogenous sulfonamide-binding proteins. Users should couple the compound to a solid support via the methoxypyridazine or benzenesulfonamide moiety and perform pull-down experiments in relevant cell lysates, with competition using acetazolamide (CA inhibitor) or CFTR(inh)-172 (CFTR inhibitor) to validate target engagement.

Quote Request

Request a Quote for 2,3-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.